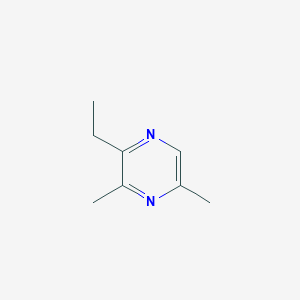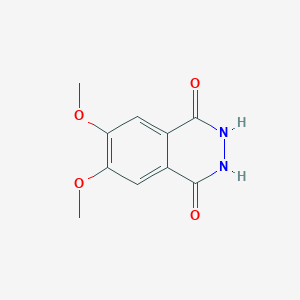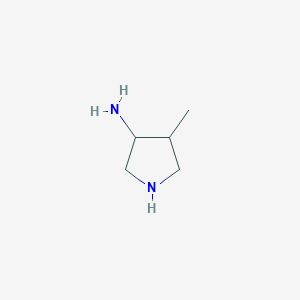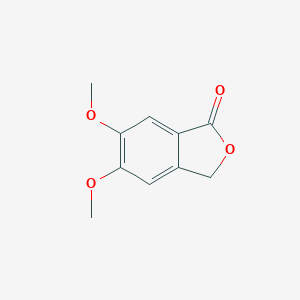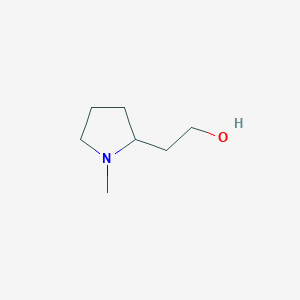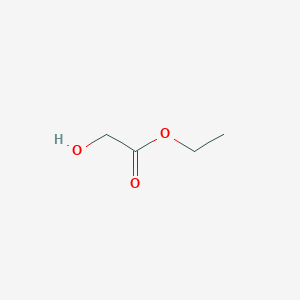![molecular formula C9H12O B046787 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) CAS No. 121383-74-2](/img/structure/B46787.png)
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-EMC and is a synthetic stimulant that belongs to the cathinone class. The compound has a chemical formula of C10H13NO and a molecular weight of 163.22 g/mol.
作用機序
The mechanism of action of 4-EMC is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, alertness, and euphoria.
生化学的および生理学的効果
The biochemical and physiological effects of 4-EMC are similar to other stimulants such as amphetamines and cocaine. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, resulting in increased energy, alertness, and euphoria.
実験室実験の利点と制限
One of the main advantages of 4-EMC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, there are also limitations to the use of 4-EMC in laboratory experiments. The compound is highly addictive and can lead to various adverse effects on the central nervous system. Therefore, caution should be exercised when handling and using the compound in laboratory experiments.
将来の方向性
There are several potential future directions for research on 4-EMC. One potential area of research is the development of new therapeutic applications for the compound. The compound has shown promise in the treatment of various neurological disorders, and further research could lead to the development of new treatments for these conditions. Another potential area of research is the development of new synthetic stimulants that are safer and more effective than existing compounds.
Conclusion
In conclusion, 7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a relatively simple synthesis method and has been extensively studied for its potential applications in neuroscience. However, caution should be exercised when handling and using the compound due to its addictive nature and potential adverse effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapeutic applications for the compound.
合成法
The synthesis of 4-EMC involves the reaction of 4-methylcyclohexanone with ethyl magnesium bromide, followed by the reaction of the resulting product with acetylene. The final product is purified using column chromatography to obtain pure 4-EMC. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
4-EMC has been extensively studied for its potential applications in various fields. One of the main applications of 4-EMC is in the field of neuroscience. The compound has been shown to have a significant impact on the central nervous system, leading to increased levels of dopamine and serotonin. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
特性
CAS番号 |
121383-74-2 |
|---|---|
製品名 |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI) |
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
(1S,4R,6R)-4-ethynyl-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12O/c1-3-7-4-5-9(2)8(6-7)10-9/h1,7-8H,4-6H2,2H3/t7-,8-,9+/m1/s1 |
InChIキー |
FACYSRGXACWGNI-HLTSFMKQSA-N |
異性体SMILES |
C[C@]12CC[C@H](C[C@H]1O2)C#C |
SMILES |
CC12CCC(CC1O2)C#C |
正規SMILES |
CC12CCC(CC1O2)C#C |
同義語 |
7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



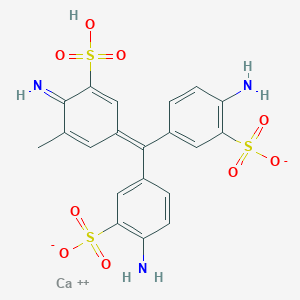
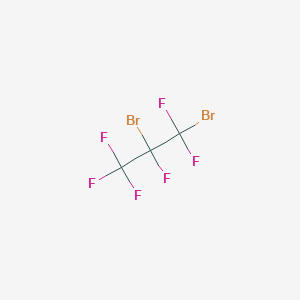
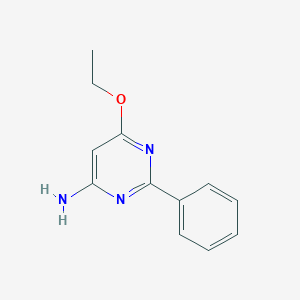
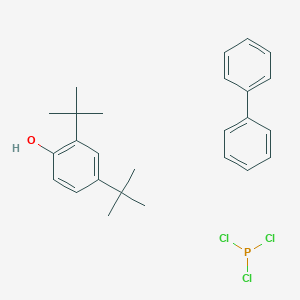
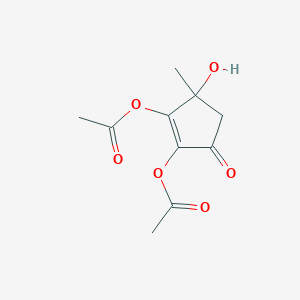
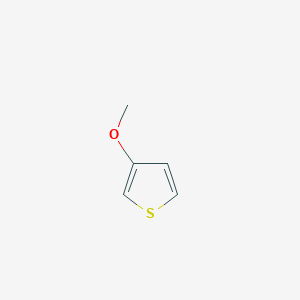
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
